molecular formula C17H15ClN2O3S B12189786 N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide

Cat. No.: B12189786
M. Wt: 362.8 g/mol
InChI Key: WROYEMVFDYSJNH-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a naphthalene ring, which is further substituted with a chloropyridine moiety and an ethoxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene ring, which undergoes sulfonation to introduce the sulfonamide group. This is followed by the introduction of the ethoxy group through an etherification reaction. The final step involves the coupling of the chloropyridine moiety to the naphthalene ring via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while substitution reactions can introduce various functional groups to the pyridine ring.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the chloropyridine and ethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide is unique due to its combination of a naphthalene ring with a sulfonamide group, chloropyridine moiety, and ethoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C17H15ClN2O3S

Molecular Weight

362.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-6-ethoxynaphthalene-2-sulfonamide

InChI

InChI=1S/C17H15ClN2O3S/c1-2-23-15-6-3-13-10-16(7-4-12(13)9-15)24(21,22)20-17-8-5-14(18)11-19-17/h3-11H,2H2,1H3,(H,19,20)

InChI Key

WROYEMVFDYSJNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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